
1-(Pyrazin-2-yl)cyclohex-3-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Pyrazin-2-yl)cyclohex-3-enol is an organic compound that features a pyrazine ring attached to a cyclohexenol moiety
Preparation Methods
The synthesis of 1-(Pyrazin-2-yl)cyclohex-3-enol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of pyrazine derivatives with cyclohexenone in the presence of a suitable catalyst can yield the desired compound. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity while minimizing reaction time and waste.
Chemical Reactions Analysis
1-(Pyrazin-2-yl)cyclohex-3-enol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity. Common reagents include halogens and organometallic compounds.
Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexenone derivatives, while reduction can produce cyclohexanol derivatives.
Scientific Research Applications
1-(Pyrazin-2-yl)cyclohex-3-enol has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(Pyrazin-2-yl)cyclohex-3-enol involves its interaction with molecular targets such as enzymes and receptors. The pyrazine ring can engage in π-π stacking interactions, while the cyclohexenol moiety can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
1-(Pyrazin-2-yl)cyclohex-3-enol can be compared with other similar compounds, such as:
1-(Pyridin-3-yl)cyclohex-2-enol: Similar in structure but with a pyridine ring instead of a pyrazine ring.
1-(Pyrazin-2-yl)cyclohexan-1-ol: Differing by the saturation of the cyclohexane ring.
3-(Pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid: Featuring a pyrazole ring in addition to the pyrazine ring.
The uniqueness of 1-(Pyrazin-2-yl)cyclohex-3-enol lies in its specific combination of the pyrazine and cyclohexenol moieties, which confer distinct chemical and biological properties.
Properties
CAS No. |
185460-84-8 |
|---|---|
Molecular Formula |
C10H12N2O |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
1-pyrazin-2-ylcyclohex-3-en-1-ol |
InChI |
InChI=1S/C10H12N2O/c13-10(4-2-1-3-5-10)9-8-11-6-7-12-9/h1-2,6-8,13H,3-5H2 |
InChI Key |
BHYVFMLQGMCDOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC=C1)(C2=NC=CN=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


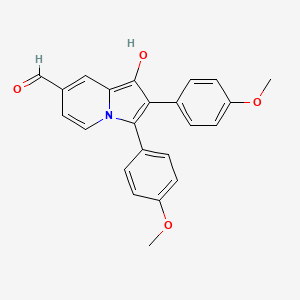
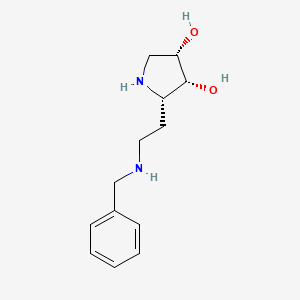
![2-(Furan-2-yl)-5,6-dihydrofuro[2,3-d]pyrimidin-4-amine](/img/structure/B12918814.png)

![2-(4-Chlorophenyl)-3-nitrosoimidazo[1,2-a]pyrimidine](/img/structure/B12918827.png)
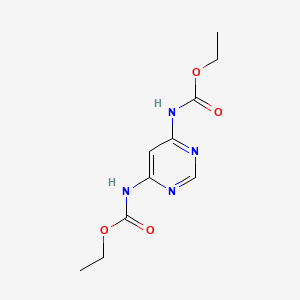
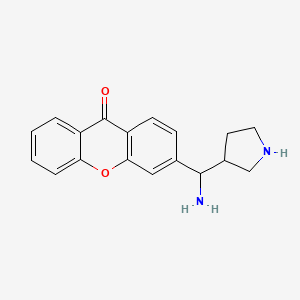
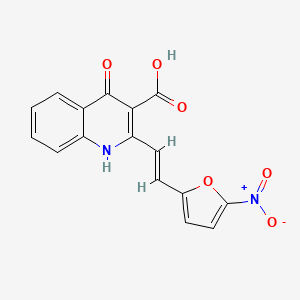

![5-Fluoro-3-methyl-3-phenyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12918865.png)
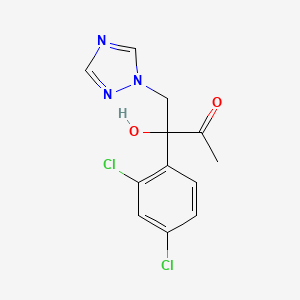
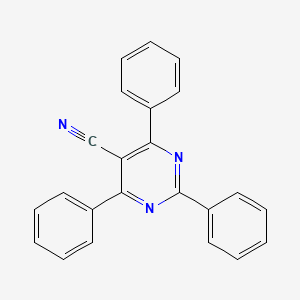
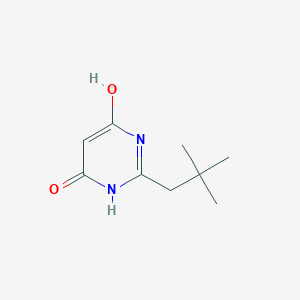
![N-[(3,4-Difluorophenyl)methyl]-5-(quinolin-8-yl)pyridin-3-amine](/img/structure/B12918881.png)
